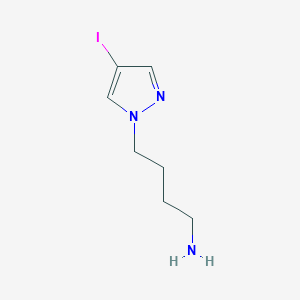

4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine

Description

Contextualization of Pyrazole (B372694) Scaffolds in Heterocyclic Chemistry

Pyrazole, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. nih.govnih.gov This structural motif is not only of academic interest but also serves as a "privileged scaffold" in medicinal chemistry. chemsynthesis.com The pyrazole nucleus is a key component in numerous FDA-approved drugs, demonstrating its pharmacological potential in areas such as anti-inflammatory, anticoagulant, and anti-obesity treatments. chemsynthesis.com The versatility of the pyrazole ring allows for a wide range of chemical modifications, leading to a diverse array of biological activities. nih.govnih.gov Pyrazole derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. researchgate.net Their ability to form various weak interactions, including hydrogen bonds and π-stacking, allows them to bind effectively to a variety of enzymes and receptors in biological systems.

The significance of pyrazole derivatives is underscored by their broad spectrum of documented biological activities. These activities are often fine-tuned by the nature and position of substituents on the pyrazole ring.

Table 1: Reported Biological Activities of Pyrazole Derivatives

| Biological Activity | References |

| Anti-inflammatory | nih.govnih.govresearchgate.net |

| Antimicrobial | nih.govresearchgate.net |

| Anticancer | nih.govnih.gov |

| Antiviral | nih.govnih.gov |

| Antifungal | nih.govnih.gov |

| Antitubercular | nih.gov |

| Anticonvulsant | nih.gov |

| Angiotensin Converting Enzyme (ACE) Inhibitory | nih.gov |

| Neuroprotective | nih.gov |

Rationale for Investigating 4-Iodo-1H-pyrazole Derivatives in Academic Research

The introduction of a halogen atom, particularly iodine, onto the pyrazole scaffold at the 4-position creates a versatile and highly valuable chemical intermediate. researchgate.net 4-Iodopyrazoles are important precursors for creating more complex, highly functionalized molecules with potential synthetic and biological importance. researchgate.net The iodine atom enhances the reactivity of the molecule, making it a suitable substrate for various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. researchgate.net This reactivity allows for the strategic introduction of diverse functional groups, which is a key step in the synthesis of novel pharmaceutical and agrochemical agents. researchgate.net

Specifically, 4-iodo-1H-pyrazole serves as a crucial building block in the development of compounds with potential anti-inflammatory and anti-cancer activities. researchgate.net The iodinated pyrazole core has been utilized in the synthesis of intermediates for significant pharmaceutical compounds, highlighting its importance in drug discovery and development. researchgate.net

Table 2: Physicochemical Properties of 4-Iodo-1H-pyrazole

| Property | Value |

| Molecular Formula | C₃H₃IN₂ |

| Molecular Weight | 193.97 g/mol |

| CAS Number | 3469-69-0 |

| Appearance | Off-white or grayish brown crystalline powder |

| Melting Point | 108-110 °C |

Importance of Alkyl Amine Chains in Novel Chemical Scaffolds

Alkyl amine chains are fundamental components in the design of new chemical entities, particularly in medicinal chemistry. Amines are a class of organic compounds derived from ammonia (B1221849) and are found in a vast array of biologically active molecules, including proteins, vitamins, and hormones. bldpharm.com The incorporation of an alkyl amine chain into a molecular scaffold can significantly influence its physicochemical properties and biological activity.

Table 3: Influence of Alkyl Amine Chains in Chemical Scaffolds

| Feature | Impact on Molecular Properties |

| Primary Amine Group | Acts as a hydrogen bond donor/acceptor; provides a site for salt formation, potentially increasing water solubility. |

| Alkyl Chain Length | Influences lipophilicity, membrane permeability, and metabolic stability. |

| Overall Structure | Can affect binding affinity to biological targets and the overall pharmacokinetic and pharmacodynamic profile of the molecule. |

Strategic Positioning of 4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine within Contemporary Chemical Biology and Synthetic Research

The compound this compound is a strategically designed molecule that combines the key features of a reactive 4-iodopyrazole (B32481) core with a flexible butan-1-amine side chain. While specific, in-depth research on this particular compound is not extensively published, its structure suggests significant potential as a versatile building block in both chemical biology and synthetic chemistry.

The 4-iodopyrazole moiety serves as a reactive handle for a variety of synthetic transformations, including palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for screening purposes. The butan-1-amine chain provides a primary amino group, which is a common feature in many biologically active compounds and can be used for further functionalization, such as amide bond formation or the introduction of other pharmacophores. A related structure, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, is a known key intermediate in the synthesis of the anticancer drug Crizotinib, which underscores the value of the 4-iodopyrazole core in medicinal chemistry. researchgate.net

Given these features, this compound is well-positioned as a valuable intermediate for the synthesis of novel probes for chemical biology and as a scaffold for the development of new therapeutic agents. Its bifunctional nature—a reactive aromatic core and a functionalizable side chain—makes it an attractive starting material for creating complex molecules with tailored properties.

Table 4: Basic Information for this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂IN₃ | bldpharm.com |

| Molecular Weight | 265.10 g/mol | bldpharm.com |

| CAS Number | 1339224-94-0 | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-iodopyrazol-1-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12IN3/c8-7-5-10-11(6-7)4-2-1-3-9/h5-6H,1-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRWEKYMBHKDGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCCN)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 4 Iodo 1h Pyrazol 1 Yl Butan 1 Amine

Regioselective Synthesis of the 4-Iodo-1H-pyrazole Core

The formation of the 4-iodo-1H-pyrazole nucleus is a critical step that demands high regioselectivity to ensure the iodine atom is placed exclusively at the C4 position. Various methods have been developed, ranging from direct iodination of a pre-formed pyrazole (B372694) ring to building the iodinated ring from acyclic precursors.

Challenges and Solutions in Direct Iodo-Functionalization of Pyrazole Rings

Direct electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich and sterically accessible site. japsonline.com However, the direct iodination of pyrazole rings presents several challenges. The reaction can be slow and reversible, often requiring an oxidizing agent to remove the hydrogen iodide (HI) byproduct and drive the reaction to completion. researchgate.net Without proper control, these reactions can lead to a mixture of products and utilize large quantities of reagents, complicating purification and reducing atom economy. beilstein-journals.org

To overcome these issues, various reagent systems have been developed to achieve efficient and selective C4-iodination. A common strategy involves the use of elemental iodine (I₂) in the presence of a mild oxidant. Ceric ammonium (B1175870) nitrate (B79036) (CAN) has proven effective for this transformation, affording 4-iodo pyrazoles in a highly regioselective manner. medkoo.com Other successful methods employ combinations like iodine with sodium iodide (I₂/NaI) or greener approaches using iodine with hydrogen peroxide (I₂/H₂O₂) in water. beilstein-journals.orgresearchgate.net The use of organic iodo-compounds such as N-iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) also provides reliable alternatives. medkoo.com

| Iodine Source | Oxidant/Promoter | Key Features | Reference |

|---|---|---|---|

| I₂ | Ceric Ammonium Nitrate (CAN) | Mild oxidant, provides high regioselectivity for C4-iodides. | medkoo.com |

| I₂ | Hydrogen Peroxide (H₂O₂) | "Green" procedure using water as a solvent. | beilstein-journals.org |

| I₂ | Potassium Iodate (B108269) (KIO₃) / (PhSe)₂ | Catalytic system for iodination of in situ generated pyrazoles. | medkoo.com |

| N-Iodosuccinimide (NIS) | None | Common organic iodine source for electrophilic iodination. | medkoo.com |

| I₂ | Sodium Nitrite (B80452) (NaNO₂) / Acetic Acid | Used in the synthesis of 4-iodopyrazole (B32481) N-oxides from propargylamines. | medkoo.com |

Precursor Design and Strategic Installation of Iodine at C4

An alternative to direct iodination involves designing precursors where the iodine is incorporated strategically during the synthesis. One powerful method begins with the cyclocondensation of α,β-acetylenic hydrazones. sigmaaldrich.com These acyclic starting materials can be treated with molecular iodine, which initiates an electrophilic cyclization to directly and regioselectively form 1,5-disubstituted-4-iodopyrazoles in good yields. sigmaaldrich.combldpharm.com This approach is notable as it constructs the iodinated heterocycle in a single, efficient step from non-cyclic precursors.

Another strategy involves the use of propargylamines as starting materials. medkoo.com Reaction with sodium nitrite in acetic acid generates an N-nitrosamine intermediate. Subsequent activation of the alkyne moiety with iodine triggers a 5-endo-dig cyclization, yielding highly substituted 4-iodopyrazole N-oxides, which can then be reduced to the corresponding 4-iodopyrazoles. medkoo.com

Regiocontrolled Annulation Approaches for Pyrazole Ring Formation

Regiocontrolled annulation, or ring-forming, reactions provide a robust platform for synthesizing the pyrazole core with defined substitution patterns. The aforementioned electrophilic cyclization of acetylenic hydrazones with iodine is a prime example of a regiocontrolled annulation that directly yields the 4-iodo product. sigmaaldrich.combldpharm.com

More broadly, [3+2] cycloaddition reactions are a cornerstone of pyrazole synthesis. For instance, the reaction between diazoacetonitrile and nitroolefins can produce multisubstituted pyrazoles in a transition-metal-free process. nih.gov A highly regioselective approach involves the base-mediated [3+2] cycloaddition of sydnones with 2-alkynyl-1,3-dithianes. nih.gov While not directly producing an iodo-substituted pyrazole, these methods establish the pyrazole framework with specific regiochemistry, which can then be subjected to a subsequent C4-iodination step. The choice of annulation strategy allows for the precise placement of other desired functional groups on the pyrazole ring.

N1-Alkylation Strategies for Butan-1-amine Attachment

Once the 4-iodo-1H-pyrazole core is synthesized, the next critical phase is the selective attachment of the butan-1-amine chain to the N1 position of the pyrazole ring. This requires careful selection of reaction conditions to ensure regioselectivity and the use of a suitable four-carbon building block, often involving a protecting group strategy.

Selective N1-Substitution of the Pyrazole Heterocycle

For an unsymmetrically substituted pyrazole like 4-iodo-1H-pyrazole, N-alkylation can potentially occur at two different nitrogen atoms (N1 and N2), leading to a mixture of regioisomers. Achieving high selectivity for N1-alkylation is therefore paramount. The regioselectivity of this reaction is governed by both electronic and steric factors. The N1 position is generally less sterically hindered than the N2 position (which is adjacent to the C5 substituent, in this case, a proton).

A widely successful and robust method for achieving regioselective N1-alkylation involves using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). arkat-usa.org This system has been shown to provide excellent regioselectivity for the N1 isomer across a range of substituted pyrazoles. The use of sterically bulky alkylating reagents can further enhance this selectivity, favoring substitution at the more accessible nitrogen atom.

| Base | Solvent | Key Features | Reference |

|---|---|---|---|

| K₂CO₃ | DMSO | General and robust method for regioselective N1-alkylation. | |

| KHMDS | THF/DMSO | Used for highly selective alkylation with sterically demanding reagents. | |

| NaH | THF | Strong base, can be used for deprotonation prior to alkylation. | |

| Cs₂CO₃ | DMF | Effective base for N-arylation and N-alkylation reactions. | arkat-usa.org |

Methodologies for Introducing the Butan-1-amine Chain

The direct alkylation with 4-bromobutan-1-amine (B1267872) is challenging due to the potential for self-condensation of the alkylating agent and side reactions involving the free amine. Therefore, a more common and controlled approach involves a two-step sequence using a protected form of the butan-1-amine chain.

A standard and effective method is the Gabriel synthesis. In this approach, 4-iodo-1H-pyrazole is alkylated with N-(4-bromobutyl)phthalimide . sigmaaldrich.comnih.gov This alkylating agent introduces the four-carbon chain with the amine functionality masked as a stable phthalimide (B116566) group. The reaction is typically carried out under basic conditions (e.g., K₂CO₃ in DMF or DMSO) to deprotonate the pyrazole and facilitate nucleophilic substitution.

Following the successful N1-alkylation, the phthalimide protecting group is removed to unveil the primary amine. This deprotection is most commonly achieved by treating the intermediate with hydrazine (B178648) (H₂NNH₂) in a solvent like ethanol (B145695), which cleaves the phthalimide and releases the desired 4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine.

An alternative strategy involves using a different protecting group, such as the tert-butoxycarbonyl (Boc) group. The pyrazole would be alkylated with a reagent like tert-butyl (4-bromobutyl)carbamate. The subsequent deprotection of the Boc group is typically accomplished under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which would be compatible with the iodo-pyrazole core.

Optimization of Reaction Conditions for Amine Coupling Reactions

The formation of the N-aryl or N-alkyl bond in pyrazole synthesis is a critical step that often involves coupling reactions. Optimizing these reactions is essential for maximizing yield and purity. For the synthesis of the target compound, this would involve the coupling of a 4-iodopyrazole intermediate with a suitable four-carbon amine-containing chain.

Research into pyrazole synthesis demonstrates that various parameters can be fine-tuned. For instance, in copper-catalyzed three-component syntheses of 1,3-substituted pyrazoles, the choice of catalyst, base, and solvent plays a pivotal role. beilstein-journals.org Similarly, the development of metal-free oxidative amidation reactions highlights the importance of the oxidizing agent and temperature. In one study, screening various oxidants and solvents revealed that hydrogen peroxide in THF at 70°C provided the optimal conditions for coupling a pyrazole carbaldehyde with an amine. researchgate.netresearchgate.net The choice of base is also crucial; studies on pyrazole formation from 1,3-diketones show that bases like K2CO3 can be more effective than others such as NaH or t-BuOK. mdpi.com

Table 1: Optimization of Parameters in Pyrazole Amine Coupling Analogues

| Parameter | Variation Studied | Observation | Source |

|---|---|---|---|

| Catalyst | Cu(OTf)₂ vs. Fe(OTf)₃ | Cu(OTf)₂ resulted in a 60% yield, while Fe(OTf)₃ showed no productive outcome for a specific pyrazole synthesis. | mdpi.com |

| Solvent | Toluene vs. THF/Dioxane | Toluene provided a higher product yield compared to THF or dioxane in a silver-catalyzed reaction. | mdpi.com |

| Base | K₂CO₃ vs. NaH, t-BuOK | K₂CO₃ demonstrated higher effectiveness in the synthesis of certain trifluoromethylated pyrazole derivatives. | mdpi.com |

| Ligand | Neocuproine (B1678164) vs. 2,2′-bipyridine | The use of neocuproine as a ligand resulted in a yield exceeding 99%, significantly higher than with 2,2′-bipyridine. | mdpi.com |

| Temperature | Room Temp vs. 60°C vs. >60°C | Increasing the temperature from room temperature to 60°C improved yield, but further increases led to a decrease. | mdpi.com |

Convergent and Divergent Synthetic Pathways for the Compound Scaffold

The construction of the this compound scaffold can be approached through either convergent or divergent synthetic strategies. A convergent synthesis would involve the separate preparation of the 4-iodo-1H-pyrazole core and the 4-aminobutane side chain, followed by their coupling in a final step. A divergent approach might start from a common pyrazole precursor, which is then functionalized to introduce the iodo group at the C4 position and the butylamine (B146782) chain at the N1 position.

Multicomponent Reaction (MCR) Strategies for Pyrazole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are a cornerstone of modern synthetic efficiency. nih.govrsc.org These reactions are highly valued for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. rsc.orgresearchgate.net

For the pyrazole core, MCRs typically involve the condensation of a hydrazine derivative with a 1,3-dielectrophile, which can be formed in situ. beilstein-journals.org A common MCR for pyrazoles involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org The use of catalysts can further enhance the efficiency and scope of these reactions. For example, Yb(PFO)₃ has been used as a mild and highly efficient catalyst for the three-component synthesis of substituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org The versatility of MCRs allows for the synthesis of a wide array of pyrazole derivatives, making it a powerful strategy for accessing the necessary precursors for the target compound. nih.govnih.gov

Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Components | Catalyst/Conditions | Product Type | Key Advantage | Source |

|---|---|---|---|---|

| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | Mild and highly efficient catalysis. | beilstein-journals.org |

| Aldehydes, malononitrile, β-ketoester, hydrazine hydrate | Piperidine (5 mol%), aqueous medium | Pyrano[2,3-c]pyrazole derivatives | Time-efficient (20 min), high yields (85-93%). | nih.gov |

| Aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, malononitrile | Catalyst-free, water, ultrasound | Pyrazole derivatives | Green protocol, avoids chromatography. | nih.gov |

| Enaminones, hydrazine, aryl halides | Copper catalyst | 1,3-substituted pyrazoles | Introduces N-aryl substituents in one pot. | beilstein-journals.org |

Step-Economic and High-Yield Protocols

Efficiency in organic synthesis is often measured by the number of steps required to produce a target molecule (step economy). Protocols that combine multiple transformations into a single operation ("one-pot" reactions) are highly desirable. The synthesis of pyrazoles has seen significant advancements in this area.

Green Chemistry Principles in Compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. thieme-connect.comyoutube.com Key principles include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. youtube.com The synthesis of pyrazole derivatives has been an active area for the application of these principles. sci-hub.se

Application of Solvent-Free and Aqueous Reaction Media

One of the primary goals of green chemistry is to replace hazardous organic solvents with environmentally benign alternatives, with water being the ideal choice. thieme-connect.com Numerous protocols have been developed for pyrazole synthesis in aqueous media. The synthesis of pyrano[2,3-c]pyrazoles, for example, has been successfully achieved via a catalyst-free multicomponent reaction in water, promoted by ultrasonic irradiation. rsc.orgnih.gov In some cases, a mixture of water and ethanol is used to facilitate the reaction. nih.gov

Solvent-free, or solid-state, reactions represent another significant green advancement. Microwave irradiation is often used in conjunction with solvent-free conditions to provide the necessary energy for the reaction. mdpi.comresearchgate.net A study by the Corradi group demonstrated the successful synthesis of 3,5-disubstituted-1H-pyrazoles in high yields and with short reaction times under solvent-free conditions assisted by microwaves. mdpi.com These approaches not only reduce environmental impact but can also simplify product workup.

Microwave-Assisted and Ultrasound-Promoted Synthetic Protocols

The use of alternative energy sources like microwaves and ultrasound has revolutionized many areas of organic synthesis. rsc.orgrsc.org These techniques can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, while also improving yields. sci-hub.sersc.org

Microwave-assisted synthesis has been widely applied to produce pyrazole derivatives. nih.govdergipark.org.tr In one comparison, a conventional heating method to produce a pyrano[2,3-c]pyrazole derivative took 1.4 hours for an 80% yield, whereas the microwave irradiation method required only 25 minutes to achieve an 88% yield. rsc.org Similarly, ultrasound irradiation serves as a valuable energy source, particularly for processes requiring milder conditions. rsc.org An ultrasound-assisted, catalyst-free MCR in water has been shown to produce pyrazoles with excellent yields, highlighting the synergy of green chemistry techniques. nih.govrsc.orgnih.gov

Table 3: Comparison of Conventional vs. Alternative Energy Methods

| Reaction | Method | Time | Yield | Source |

|---|---|---|---|---|

| Synthesis of pyrano[2,3-c]pyrazole derivative | Conventional Heating (80°C) | 1.4 hours | 80% | rsc.org |

| Microwave Irradiation | 25 minutes | 88% | rsc.org | |

| Synthesis of pyrano[2,3-c]pyrazole-3-carboxylate | Conventional Method | 1 hour | 83% | nih.gov |

| Ultrasonication | 10 minutes | 98% | nih.gov | |

| Cyclocondensation of enones and semicarbazide | Conventional Method | Not specified | Not specified | dergipark.org.tr |

| Microwave Irradiation (100W) | 4 minutes | 82-96% | dergipark.org.tr |

Development of Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of this compound involves several key transformations, where the development of advanced catalytic systems has been pivotal in enhancing both the efficiency and selectivity of the reactions. Research has focused on optimizing the formation of the pyrazole core, the regioselective iodination at the C-4 position, and the N-alkylation to introduce the butylamine side chain.

Catalytic approaches to pyrazole synthesis often employ transition metals to facilitate cyclocondensation reactions. For instance, copper-catalyzed three-component processes have demonstrated high yields and excellent regioselectivity in the formation of N-substituted pyrazoles from substrates like β-dimethylamino vinyl ketones and aryl halides. nih.gov Similarly, rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a pathway to highly substituted pyrazoles under mild conditions. organic-chemistry.org These methods offer significant advantages over traditional acid-catalyzed condensations, which can require harsh conditions and may result in lower selectivity.

For the crucial step of iodination, various catalytic systems have been developed to ensure selective functionalization at the 4-position of the pyrazole ring. A novel method utilizes a potassium iodate (KIO3) and diphenyl diselenide ((PhSe)2) catalytic system under acidic conditions for the direct iodination of the C-4 position of the pyrazole ring. nih.gov This system provides an efficient route to 4-iodo-1-aryl-1H-pyrazoles. nih.gov Another approach involves the use of ceric ammonium nitrate (CAN) to mediate the iodination with molecular iodine, which has been shown to be highly regioselective for the 4-position. researchgate.net

The final N-alkylation step to introduce the butan-1-amine moiety can also be subject to catalytic control to ensure selective substitution at the desired nitrogen atom of the pyrazole ring. While catalyst-free Michael additions have been shown to provide high regioselectivity for N1-alkylation in some cases, catalytic methods are often employed to enhance reaction rates and yields. researchgate.net For example, palladium-catalyzed coupling of aryl halides with pyrazole derivatives is an efficient method for creating N-arylpyrazoles, a reaction type that can be adapted for N-alkylation. nih.gov

The following tables summarize key research findings on catalytic systems relevant to the synthesis of this compound and related structures.

Interactive Data Table: Catalytic Systems for Pyrazole Synthesis

| Catalyst System | Reactants | Conditions | Yield | Selectivity | Reference |

| Copper (II) nitrate | 1,3-diketones, substituted hydrazines | Room Temperature, < 60 min | Good | High regioselectivity | nih.gov |

| Rhodium complex | Hydrazines, alkynes | Mild conditions | High | Not specified | organic-chemistry.org |

| Pyrrolidine | Carbonyl compounds, diazoalkanes | Mild conditions | Not specified | Not specified | nih.gov |

Interactive Data Table: Catalytic Systems for C-4 Iodination of Pyrazoles

| Catalyst System | Substrate | Reagents | Conditions | Product | Reference |

| (PhSe)2 | 1,1,3,3-tetramethoxypropane, hydrazines | KIO3, acidic | Not specified | 4-iodo-1-aryl-1H-pyrazoles | nih.gov |

| Ceric Ammonium Nitrate (CAN) | 1-aryl-3-CF3-1H-pyrazoles | I2 | Not specified | 4-iodo derivatives | researchgate.net |

| N-Iodosuccinimide | 4-(1H-pyrazol-1-yl)piperidine hydrochloride | Concentrated HCl | 20°C, 30 min | 4-(4-iodo-1H-pyrazol-1-yl)piperidine |

Comprehensive Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete carbon framework and the relative placement of hydrogen atoms.

The ¹H NMR spectrum of 4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine is expected to show distinct signals corresponding to each unique proton environment in the molecule. The spectrum can be divided into two main regions: the aromatic region for the pyrazole (B372694) ring protons and the aliphatic region for the butyl chain protons.

The pyrazole ring features two protons. Due to the N-1 substitution, these protons (H-3 and H-5) are in different chemical environments. Their signals are anticipated in the downfield region, typical for heteroaromatic protons. conicet.gov.arresearchgate.net The butyl chain connects the pyrazole ring to the primary amine, resulting in four sets of methylene (B1212753) protons, each with a characteristic chemical shift influenced by its proximity to the electronegative nitrogen atoms of the pyrazole and the amine group. libretexts.orgchegg.com The amine protons (-NH₂) typically appear as a broad singlet, and their chemical shift can be variable due to hydrogen bonding and solvent effects. libretexts.org

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazole H-5 | ~7.7 | Singlet (s) | 1H |

| Pyrazole H-3 | ~7.5 | Singlet (s) | 1H |

| N-CH ₂-(CH₂)₂-CH₂-NH₂ | ~4.2 | Triplet (t) | 2H |

| N-CH₂-(CH₂)₂-CH ₂-NH₂ | ~2.8 | Triplet (t) | 2H |

| N-CH₂-CH ₂-CH₂-CH₂-NH₂ | ~2.0 | Multiplet (m) | 2H |

| N-CH₂-CH₂-CH ₂-CH₂-NH₂ | ~1.6 | Multiplet (m) | 2H |

| -(CH₂)₄-NH ₂ | ~1.5 - 3.0 (broad) | Singlet (s, broad) | 2H |

Note: Predicted values are based on analysis of similar structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides a signal for each unique carbon atom, revealing the carbon skeleton of the molecule. For this compound, seven distinct signals are expected: three for the pyrazole ring and four for the butyl chain.

The chemical shifts of the pyrazole carbons are significantly influenced by the substituents. The carbon atom bonded to the iodine (C-4) is expected to show a signal at a remarkably high field (low ppm value) due to the "heavy atom effect" of iodine. chemicalbook.comresearchgate.net The other two pyrazole carbons (C-3 and C-5) will resonate at lower fields. researchgate.net The chemical shifts of the butyl chain carbons are influenced by their position relative to the nitrogen atoms. oregonstate.edulibretexts.orgchemicalbook.com The carbon directly attached to the pyrazole nitrogen (N-C H₂) and the carbon attached to the amine nitrogen (-C H₂-NH₂) will be shifted downfield compared to the other two methylene carbons in the middle of the chain. organicchemistrydata.orgucl.ac.uk

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C -5 | ~140 |

| Pyrazole C -3 | ~130 |

| Pyrazole C -4 | ~80 |

| N -CH₂-(CH₂)₂-CH₂-NH₂ | ~50 |

| N-CH₂-(CH₂)₂-C H₂-NH₂ | ~41 |

| N-CH₂-C H₂-CH₂-CH₂-NH₂ | ~32 |

| N-CH₂-CH₂-C H₂-CH₂-NH₂ | ~28 |

Note: Predicted values are based on analysis of similar structures and general NMR principles. Actual experimental values may vary. chemicalbook.comchemicalbook.com

While 1D NMR provides essential information, 2D NMR experiments are crucial for assembling the molecular puzzle and confirming the precise connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings through bonds, primarily between adjacent protons. Key correlations would be observed sequentially along the butyl chain, confirming the -CH₂-CH₂-CH₂-CH₂- linkage.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, linking the pyrazole proton signals to the pyrazole carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. It is vital for connecting the different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the N-CH₂ protons of the butyl chain and the C-3 and C-5 carbons of the pyrazole ring, unambiguously confirming the attachment of the butyl chain to the pyrazole nitrogen.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FTIR and Raman, probes the vibrational modes of molecules. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the types of bonds present in a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a fingerprint that reveals the presence of specific functional groups.

For this compound, the key characteristic bands would include the N-H stretches of the primary amine, the C-H stretches of the pyrazole ring and the alkyl chain, and the various bending and stretching vibrations of the pyrazole ring and the C-N bonds. nih.govnih.gov The primary amine group is particularly diagnostic, typically showing two distinct N-H stretching bands. orgchemboulder.comrockymountainlabs.comwpmucdn.com

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3150 - 3100 | C-H Stretch | Pyrazole Ring |

| 2960 - 2850 | C-H Stretch | Butyl Chain (-CH₂-) |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1550 - 1450 | C=N and C=C Ring Stretches | Pyrazole Ring |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine |

| 910 - 665 | N-H Wag | Primary Amine (-NH₂) |

| Below 600 | C-I Stretch | Iodo-group |

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.

Raman spectroscopy is an inelastic light scattering technique that provides information complementary to FTIR. horiba.com While FTIR is sensitive to polar bonds with large dipole moment changes, Raman is more sensitive to non-polar, symmetric bonds and vibrations of the molecular backbone. mt.com

In the Raman spectrum of this compound, the symmetric vibrations of the pyrazole ring and the C-C stretching of the butyl chain would be expected to produce strong signals. elixirpublishers.com A particularly strong Raman band is anticipated for the C-I stretching vibration, which is often weak or outside the range of standard FTIR instruments. uci.edus-a-s.org This makes Raman spectroscopy especially useful for confirming the presence of the iodine substituent. renishaw.com

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3150 - 3100 | C-H Stretch | Pyrazole Ring |

| 2960 - 2850 | C-H Stretch | Butyl Chain (-CH₂-) |

| 1550 - 1450 | Symmetric Ring Stretches | Pyrazole Ring |

| 1150 - 1000 | C-C Stretch | Butyl Backbone |

| 660 - 490 | C-I Stretch | Iodo-group |

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally identifying a compound by measuring its mass with very high accuracy. This precision allows for the determination of the elemental formula of the molecule. For this compound, with the chemical formula C₇H₁₂IN₃, the theoretical exact mass can be calculated.

Table 1: Theoretical Exact Mass Data for this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₇H₁₃IN₃⁺ | 278.0203 |

| [M+Na]⁺ | C₇H₁₂IN₃Na⁺ | 300.0022 |

Note: These values are calculated based on the most abundant isotopes of each element.

HRMS analysis of novel pyrazole derivatives has been successfully employed to confirm their chemical identities. For instance, in the characterization of various tetra-substituted phenylaminopyrazole derivatives, HRMS (ESI/APCI) was used to confirm the calculated mass of the protonated molecule [M+H]⁺, providing strong evidence for the proposed structures. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Isomer Differentiation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion of a specific m/z, fragmenting it, and then analyzing the resulting fragment ions. This technique provides detailed structural information and can be used to differentiate between isomers.

The fragmentation of pyrazole derivatives is influenced by the nature and position of substituents on the pyrazole ring. researchgate.net For this compound, fragmentation is expected to occur at several key locations. The primary aliphatic amine group is a common site for α-cleavage, which involves the breaking of the bond adjacent to the carbon atom attached to the nitrogen. libretexts.orgfuture4200.com This would result in the formation of a stable immonium ion.

Proposed Fragmentation Pathway:

α-Cleavage: Loss of a propyl radical from the butanamine chain, leading to the formation of a [CH₂=NH₂]⁺ ion (m/z 30) and a larger fragment containing the pyrazole ring. libretexts.org

Cleavage of the Butyl Chain: Fragmentation can occur along the butyl chain connecting the pyrazole ring and the amine group.

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage, often initiated by the loss of substituents. researchgate.net In this case, the loss of iodine or cleavage of the N-N bond could be anticipated.

The differentiation of isomers, such as positional isomers of the iodo-substituent on the pyrazole ring, can be achieved by analyzing unique fragmentation patterns in their MS/MS spectra. researchgate.net The specific fragmentation pathways can help in distinguishing between, for example, 4-iodo and 5-iodo pyrazole derivatives.

Strategies for Enhancing Amine-Containing Compound Fragmentation in MS

The analysis of amine-containing compounds by mass spectrometry can sometimes be challenging due to their polarity and fragmentation behavior. Several strategies can be employed to enhance their detection and fragmentation. nih.govacs.org

Derivatization: One common approach is chemical derivatization, where the amine group is reacted with a reagent to form a derivative with improved chromatographic and mass spectrometric properties. acs.orgiu.edu This can increase volatility for gas chromatography-mass spectrometry (GC-MS) or improve ionization efficiency and control fragmentation in liquid chromatography-mass spectrometry (LC-MS). youtube.com

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to acylate the primary amine, introducing a trifluoroacetyl group. iu.edu

Dansylation: Dansyl chloride reacts with primary amines to form highly fluorescent derivatives that also show enhanced ionization efficiency in ESI-MS. nih.govresearchgate.net

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, increasing volatility. iu.edu

Modifying MS Parameters: Adjusting parameters in the mass spectrometer, such as collision energy in MS/MS experiments, can be optimized to promote more informative fragmentation. nih.gov

Use of Additives: Modifying the mobile phase with additives can improve the ionization of amines in LC-MS.

Table 2: Common Derivatization Reagents for Amines

| Reagent | Abbreviation | Functional Group Introduced | Purpose |

| Trifluoroacetic anhydride | TFAA | Trifluoroacetyl | Increases volatility and electron capture response |

| Dansyl chloride | Dansyl | Enhances fluorescence and ionization efficiency | |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Increases volatility for GC-MS |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Aminoquinolylcarbamate | Improves chromatographic and mass spectrometric properties |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation

While specific crystallographic data for the title compound is not available, studies on related pyrazole derivatives provide insight into the expected structural features. For instance, the crystal structure of 4-(but-3-ynyloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine revealed a dihedral angle of 6.30 (16)° between the pyrazole and pyrimidine (B1678525) rings. nih.govresearchgate.net Similarly, the crystal structure of 4-iodo-1H-pyrazole has been determined, completing the series of 4-halogenated-1H-pyrazoles. mdpi.com The analysis of various N-substituted pyrazolines has also provided detailed structural information through X-ray diffraction. nih.govnih.gov

The conformation of the butanamine chain would be a key feature determined by this technique, revealing the spatial relationship between the pyrazole ring and the terminal amine group.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. The pyrazole ring, with its ability to act as both a hydrogen bond donor and acceptor, often plays a significant role in directing the crystal packing. mdpi.comnih.gov

In the solid state, pyrazole derivatives are known to form various supramolecular assemblies, including dimers, trimers, and catemers (chains), through intermolecular N-H···N hydrogen bonds. mdpi.commdpi.com The presence of the iodo-substituent introduces the possibility of halogen bonding (C-I···N or C-I···O interactions), which can further influence the crystal packing. The terminal amine group of the butanamine chain is also capable of forming strong hydrogen bonds, which would be a dominant feature in the crystal structure of this compound. Analysis of the crystal packing of related pyrazole structures reveals the common occurrence of C-H···O and C-H···F interactions. nih.gov

Chemical Reactivity and Functional Group Interconversions

Reactivity of the 4-Iodo-1H-pyrazole Moiety

The substituted pyrazole (B372694) ring is an aromatic system whose reactivity is influenced by the presence of the iodine atom at the C4 position and the N-alkyl substituent. The carbon-iodine bond, in particular, serves as a key site for metal-catalyzed cross-coupling reactions.

The iodine atom at the C4 position of the pyrazole ring is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling significant structural elaboration.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. libretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base. youtube.com It is widely used due to its tolerance of a wide range of functional groups and generally mild reaction conditions. nih.gov For 4-iodopyrazoles, this method allows for the introduction of various aryl or vinyl substituents at the C4 position. Research on other 4-iodopyrazole (B32481) systems has demonstrated successful Suzuki-Miyaura couplings using palladium acetate (B1210297) as a catalyst in the presence of a base like potassium carbonate. rsc.org

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with the aryl iodide, creating an alkynylated pyrazole derivative. organic-chemistry.org This transformation typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org The C-I bond is highly reactive in these couplings. wikipedia.org Studies on substituted 3-iodopyrazoles have shown successful Sonogashira reactions, indicating the utility of this method for functionalizing the pyrazole core. researchgate.net Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes. libretexts.orgwikipedia.org

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a new C-C bond, resulting in a vinyl-substituted pyrazole. organic-chemistry.orgyoutube.com The reaction is catalyzed by a palladium complex in the presence of a base. organic-chemistry.org While aryl iodides are highly reactive substrates for the Heck reaction, the regioselectivity of the addition to the alkene can sometimes be a challenge. The reaction typically shows a preference for trans selectivity in the product. organic-chemistry.org

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions at the C4-Iodo Position

| Reaction | Coupling Partner | Typical Catalysts | Typical Base | Resulting C4-Substituent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Aryl, Vinyl | libretexts.orgrsc.org |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | Alkynyl | organic-chemistry.orgresearchgate.net |

| Heck | H₂C=CHR | Pd(OAc)₂, P(o-tol)₃ | Et₃N, NaOAc | Alkenyl (Vinyl) | organic-chemistry.orgyoutube.com |

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

For an SNAr reaction to be favorable, the aromatic ring must be rendered electron-poor, typically by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com The pyrazole ring itself is considered an electron-rich aromatic system, and the butan-1-amine chain is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, direct SNAr at the C4-iodine position of 4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine is generally considered unfavorable under standard conditions.

The leaving group ability in SNAr reactions can be counterintuitive; for instance, fluoride (B91410) is often a better leaving group than iodide because the first, rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. masterorganicchemistry.comyoutube.com While direct SNAr is unlikely, specialized conditions or derivatization of the pyrazole ring with strong electron-withdrawing groups could potentially enable such transformations.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom (usually hydrogen) on the ring. wikipedia.org The pyrazole ring can undergo SEAr reactions such as nitration, halogenation, and sulfonation. The outcome is governed by the directing effects of the existing substituents.

In this compound, there are two available positions for substitution: C3 and C5. The directing influence of the substituents is as follows:

N1-Substituent (butan-1-amine chain): N-alkyl groups are generally considered activating and ortho-, para-directing. In the context of the pyrazole ring, this would direct incoming electrophiles to the C5 position (ortho).

C4-Iodo Group: Halogens are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directing because of resonance electron donation. youtube.com This would direct incoming electrophiles to the C3 and C5 positions.

The combined effect of these groups suggests that electrophilic substitution would likely occur at the C5 position, which is activated by both substituents. Substitution at the C3 position is also possible, directed by the iodo group. The precise regioselectivity would depend on the specific reaction conditions and the nature of the electrophile.

Reactivity and Derivatization of the Butan-1-amine Chain

The primary amine of the butan-1-amine chain is a nucleophilic and basic center, providing a handle for a wide array of functionalization reactions without altering the pyrazole core.

The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily attacking various electrophilic species.

Acylation: Primary amines react with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. This reaction is robust and is frequently used to link molecules. For instance, reacting this compound with an appropriate acid chloride in the presence of a non-nucleophilic base would yield the corresponding N-acyl pyrazole derivative. nih.gov

Alkylation: Direct alkylation of the primary amine with alkyl halides can be performed to yield secondary and tertiary amines. However, this method is often difficult to control and can lead to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.org

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. This transformation is analogous to acylation and provides a stable derivative with distinct chemical properties.

Table 2: Key Functionalizations of the Butan-1-amine Chain

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Acylation | R-COCl or (R-CO)₂O | Amide |

| Alkylation | R'-X (Alkyl Halide) | Secondary/Tertiary Amine |

| Sulfonylation | R-SO₂Cl | Sulfonamide |

The amine group can be subjected to various redox manipulations to access different nitrogen-containing functional groups.

Oxidative Transformations: Primary amines can be oxidized to several different functional groups depending on the reagents and conditions used. For example, controlled oxidation can yield oximes or nitriles. acs.orgfao.orgresearchgate.net Specific protocols using reagents like m-CPBA followed by hydroxylaminolysis can convert primary amines into N-monoalkylhydroxylamines. thieme-connect.com These transformations offer pathways to novel derivatives by altering the oxidation state of the nitrogen atom.

Reductive Transformations (Reductive Amination): A more controlled and efficient method for alkylating a primary amine is reductive amination. acsgcipr.org This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.comyoutube.com This method avoids the problem of over-alkylation associated with direct alkylation. masterorganicchemistry.com

Table 3: Common Redox Transformations of the Primary Amine

| Transformation | Typical Reagents/Process | Resulting Functional Group | Reference |

|---|---|---|---|

| Oxidation to Oxime | O₂, DPPH, WO₃/Al₂O₃ | Oxime | acs.orgfao.org |

| Oxidation to Hydroxylamine | 1. Cyanomethylation 2. m-CPBA 3. Hydroxylaminolysis | Hydroxylamine | thieme-connect.com |

| Reductive Amination | R'CHO (Aldehyde), NaBH₃CN | Secondary Amine | masterorganicchemistry.com |

| Reductive Amination | R'₂C=O (Ketone), NaBH(OAc)₃ | Secondary Amine | masterorganicchemistry.comyoutube.com |

Synthetic Utility of the Compound as a Building Block

The presence of two distinct and orthogonally reactive functional groups—the C4-iodo substituent and the N1-butylamine chain—makes this compound a highly valuable building block for constructing complex molecules. researchgate.netnih.govbeilstein-journals.org

Strategies for Further Scaffold Elaboration

The strategic diversification of the this compound scaffold can be achieved by selectively targeting its reactive sites. The 4-iodo group is a prime handle for transition-metal-catalyzed cross-coupling reactions. researchgate.net Suzuki-Miyaura coupling with boronic acids or esters, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with amines can be employed to introduce a wide range of aryl, heteroaryl, alkynyl, and amino substituents at the C4 position of the pyrazole ring. researchgate.netresearchgate.net

Concurrently, the primary amine of the butyl chain can be elaborated through various transformations. Standard reactions include acylation to form amides, sulfonylation to form sulfonamides, or reductive amination to form secondary or tertiary amines. These reactions can be performed before or after the modification of the C4-iodo position, allowing for a modular and flexible synthetic approach. semanticscholar.org This "scaffold-hopping" strategy enables the generation of large libraries of analogues from a single, common intermediate, which is a powerful approach in drug discovery. researchgate.netnih.gov

Synthesis of Complex Polysubstituted Pyrazole Derivatives

The synthesis of complex, polysubstituted pyrazole derivatives from this compound leverages the predictable reactivity of its functional groups. researchgate.netmdpi.com A common and powerful strategy involves a two-directional synthesis.

First, the 4-iodo position can be functionalized via a cross-coupling reaction. For example, a Suzuki coupling with a substituted arylboronic acid would yield a 4-aryl-1H-pyrazol-1-yl)butan-1-amine derivative. Following this, the amine can be used as a point of diversification. For instance, coupling the amine with a library of carboxylic acids would generate a series of amides, each with unique properties conferred by the appended group.

Alternatively, the synthetic sequence can be reversed. The amine could first be derivatized—for example, by forming a urea (B33335) or thiourea—and the resulting intermediate could then be subjected to a cross-coupling reaction at the C4-iodo position. The choice of sequence would depend on the compatibility of the functional groups introduced in the first step with the conditions of the second step. The Vilsmeier-Haack reaction is another tool that can be used to introduce a formyl group at the 5-position of the pyrazole ring if it is unsubstituted, providing another handle for elaboration. nih.gov These systematic approaches allow for the controlled and efficient construction of highly decorated pyrazole scaffolds with potential applications in various fields of chemical science. researchgate.netspast.org

Advanced in Vitro Biophysical and Cellular Methodologies

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantify the thermodynamic parameters of binding interactions in solution. springernature.comtainstruments.com By directly measuring the heat released or absorbed during the binding event, ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a_), enthalpy change (ΔH), and stoichiometry (n). From these direct measurements, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the forces driving the binding process. springernature.comresearchgate.net

Direct Measurement of Association Constants, Reaction Enthalpy, and Binding Stoichiometry

In a typical ITC experiment to characterize the binding of 4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine to a target protein, a solution of the compound would be titrated into a solution containing the protein at a constant temperature. researchgate.net The resulting heat changes upon each injection are measured to generate a binding isotherm. This isotherm can be fitted to a binding model to determine the association constant (K_a_), which is the reciprocal of the dissociation constant (K_d_), the enthalpy of the reaction (ΔH), and the stoichiometry of the interaction (n). springernature.com

For instance, studies on other pyrazole-containing molecules as inhibitors of various enzymes have successfully employed ITC to determine their binding affinities. While specific ITC data for this compound is not publicly available, the following table illustrates the type of thermodynamic data that can be obtained for related pyrazole (B372694) derivatives, such as inhibitors of carbonic anhydrase II and cyclin-dependent kinase 2 (CDK2).

| Compound Class | Target Protein | K_i (nM) | IC_50_ (nM) |

| Pyrazole-based derivatives | Cyclin-dependent kinase 2 (CDK2) | - | 29.31 - 51.21 nih.gov |

| Pyrazole sulfonamides | Carbonic Anhydrase I | 5.13 - 16.9 | - nih.gov |

| Pyrazole sulfonamides | Carbonic Anhydrase II | 11.77 - 67.39 | - nih.gov |

| This table presents data for related pyrazole compounds to illustrate the application of binding assays and does not represent data for this compound. |

Application in Non-Aqueous Solvent Systems for Organic Compound Interactions

While ITC is predominantly used in aqueous buffers to mimic physiological conditions, the technique is also applicable to the study of interactions in non-aqueous solvent systems. tainstruments.com This can be particularly relevant for characterizing the interactions of organic compounds that may have limited solubility in water. For a compound like this compound, studying its binding in the presence of organic co-solvents, such as DMSO, can be necessary. mdpi.com ITC experiments can be designed to account for the heats of dilution and mixing of the solvent systems to accurately determine the binding thermodynamics of the compound of interest. mdpi.com

Characterization of Non-Covalent Binding Events in Model Systems

The binding of a small molecule like this compound to a biological target is governed by a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. researchgate.net ITC is exceptionally well-suited for characterizing these binding events. The measured enthalpy change (ΔH) provides direct information about the formation and breaking of chemical bonds, while the entropy change (ΔS) reflects changes in the conformational freedom of the interacting molecules and the surrounding solvent. researchgate.net By analyzing the full thermodynamic signature (ΔG, ΔH, and ΔS), researchers can gain a deeper understanding of the molecular forces driving the recognition and binding of the pyrazole compound to its target. researchgate.netnih.gov

Membrane Permeability Studies for Transport Mechanisms

Cell-Based Assays (e.g., Caco-2, MDCKII) for Trans-Cellular Transport Assessment

Cell-based assays utilizing immortalized cell lines that form confluent monolayers provide a powerful tool for predicting in vivo drug absorption. The Caco-2 cell line, derived from human colorectal adenocarcinoma, and the Madin-Darby Canine Kidney (MDCK) cell line are two of the most widely used models. nih.govnih.gov These cells form tight junctions and express key drug transporters, thus mimicking the intestinal epithelium. creative-bioarray.com

In these assays, the compound of interest is added to either the apical (donor) or basolateral (receiver) side of the cell monolayer grown on a semi-permeable support. enamine.net The concentration of the compound in the opposite chamber is measured over time to determine the apparent permeability coefficient (P_app_). By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), an efflux ratio can be calculated. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which is overexpressed in MDR1-MDCKII cells. creative-bioarray.comenamine.net

The following table provides an example of how permeability data for test compounds are typically classified in such assays.

| Permeability Classification | P_app (x 10⁻⁶ cm/s) | Example Compounds |

| High | > 10 | Propranolol |

| Medium | 1 - 10 | Verapamil |

| Low | < 1 | Atenolol |

| This table illustrates typical permeability classifications and does not represent data for this compound. |

The development of low-efflux MDCKII (MDCKII-LE) cells, which have significantly lower levels of endogenous canine P-gp, offers a more refined system for studying passive permeability and for use in biopharmaceutical classification systems. nih.govx-mol.com

Parallel Artificial Membrane Permeability Assay (PAMPA) for Passive Diffusion Characterization

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that specifically measures the passive diffusion of a compound across an artificial lipid membrane. evotec.comcreative-bioarray.com This assay is particularly useful in the early stages of drug discovery to rank compounds based on their intrinsic permeability. nih.gov The PAMPA system consists of a donor plate and an acceptor plate separated by a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) that mimics the cell membrane. nih.gov

A key advantage of PAMPA is that it is not confounded by active transport or metabolic processes, providing a clear measure of passive permeability. evotec.com By comparing the P_app_ values obtained from PAMPA with those from Caco-2 assays, one can infer the contribution of active transport mechanisms. If a compound exhibits high permeability in PAMPA but low permeability in the apical-to-basolateral direction in Caco-2, it is likely a substrate for an efflux transporter. evotec.com Conversely, higher permeability in Caco-2 than in PAMPA may indicate the involvement of an active uptake transporter.

Bidirectional Permeability Measurements for Efflux and Uptake Mechanism Elucidation

The assessment of a compound's ability to cross biological membranes is a cornerstone of in vitro characterization. Bidirectional permeability assays are the gold standard for investigating intestinal absorption and the involvement of active transport mechanisms. nih.gov These experiments typically utilize polarized cell monolayers, such as Caco-2 (derived from human colorectal adenocarcinoma) or Madin-Darby Canine Kidney (MDCK) cells, grown on semi-permeable transwell inserts. nih.govnuvisan.com These inserts create two distinct compartments: an apical (A) side, representing the intestinal lumen, and a basolateral (B) side, representing the bloodstream. bioivt.com

To evaluate the permeability of a compound like this compound, the molecule is added to either the apical or basolateral compartment. Samples are then taken from the opposite compartment at various time points to measure the rate of transport across the cell monolayer. bioivt.com This process is conducted in two directions: apical-to-basolateral (A→B) to measure absorption, and basolateral-to-apical (B→A) to measure efflux. nuvisan.com

The apparent permeability coefficient (Papp), a quantitative measure of the rate of passage, is calculated for both directions. A significant difference between the Papp (B→A) and Papp (A→B) values, typically expressed as an efflux ratio (ER), suggests the involvement of active transporters. nih.gov An efflux ratio greater than 2 is generally considered indicative of active efflux. nih.gov

Cell lines such as MDCK can be engineered to overexpress specific ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which are major efflux transporters. nuvisan.comadmescope.com Performing the bidirectional assay in these specialized cell lines allows for precise identification of whether a compound is a substrate for these transporters. admescope.com The involvement of a specific transporter can be confirmed by running the assay in the presence of a known inhibitor of that transporter; a reduction in the efflux ratio upon inhibitor addition confirms the interaction. bioivt.comadmescope.com

| Parameter | Description | Significance |

|---|---|---|

| Papp (A→B) | Apparent permeability coefficient from the apical to the basolateral compartment. | Indicates the rate of absorption across the cell monolayer. |

| Papp (B→A) | Apparent permeability coefficient from the basolateral to the apical compartment. | Indicates the rate of efflux back into the theoretical lumen. |

| Efflux Ratio (ER) | The ratio of Papp (B→A) to Papp (A→B). | An ER > 2 suggests the compound is actively transported by an efflux pump (e.g., P-gp). nih.gov |

Methodological Considerations for Compounds Beyond Lipinski's Rule of 5

Lipinski's Rule of 5 provides a set of guidelines to evaluate the "drug-likeness" of a chemical compound and its likelihood of being orally bioavailable. drugbank.com These rules state that poor absorption or permeation is more likely when a compound violates two or more of the following criteria: a molecular mass less than 500 Daltons, a LogP not greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.commdpi.com It is important to note that these are guidelines, not absolute rules, and many successful drugs exist that violate them. youtube.com

The compound this compound generally adheres to Lipinski's rules. However, when studying compounds that fall "Beyond the Rule of 5" (bRo5), several methodological adjustments are necessary. These larger, often more lipophilic molecules may exhibit poor aqueous solubility, which complicates in vitro assays. nih.gov

For permeability assessment, standard cell-based assays like Caco-2 may be challenging due to low solubility and potential for non-specific binding to plasticware. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a useful high-throughput, cell-free alternative that measures passive, transcellular permeability. admescope.comcreative-bioarray.com PAMPA uses a lipid-infused artificial membrane, which can help to assess the intrinsic passive diffusion of a compound, separating it from solubility or transporter-related issues. creative-bioarray.com For large molecules, there is often an inverse correlation between molecular weight and permeability, and a bilinear relationship with lipophilicity, meaning there is an optimal lipophilicity window for achieving significant permeability. nih.gov Methodologies must therefore carefully control for and measure aqueous solubility to correctly interpret permeability data for bRo5 compounds. nih.gov

| Rule | Guideline | This compound (Predicted) |

|---|---|---|

| Molecular Weight | ≤ 500 Da | ~292.12 Da (Compliant) |

| LogP | ≤ 5 | < 5 (Compliant) |

| Hydrogen Bond Donors | ≤ 5 | 2 (Compliant) |

| Hydrogen Bond Acceptors | ≤ 10 | 3 (Compliant) |

In Vitro Assessment of Compound-Biomolecule Interactions (Methodological Focus)

Methodologies for Characterizing Ligand-Protein Interactions in Soluble Systems

Understanding the interaction between a small molecule and its protein target is fundamental. A variety of in vitro techniques exist to measure the affinity and kinetics of these binding events in soluble systems. nih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures real-time binding kinetics. giffordbioscience.com In an SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the ligand, such as this compound, is flowed over the surface. Binding of the ligand to the protein causes a change in the refractive index at the surface, which is detected as a response. This allows for the direct measurement of the association rate (k_on) and dissociation rate (k_off), from which the equilibrium dissociation constant (K_d) can be calculated. giffordbioscience.com

Isothermal Titration Calorimetry (ITC) is another label-free method that directly measures the heat change associated with a binding event. nih.gov In an ITC experiment, a solution of the ligand is titrated into a solution containing the protein. The heat released or absorbed upon binding is measured. This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov

Fluorescence-Based Assays are a versatile and highly sensitive class of methods. molbiolcell.org Some proteins have intrinsic tryptophan fluorescence that changes upon ligand binding, providing a direct way to measure the interaction. molbiolcell.org More commonly, extrinsic fluorescent probes are used. For example, in a competition assay, a known fluorescent ligand is displaced from the protein by the unlabeled test compound. The decrease in fluorescence is used to determine the binding affinity of the test compound. nih.gov

| Methodology | Principle | Key Parameters Measured | Considerations |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to an immobilized target. giffordbioscience.com | k_on, k_off, K_d giffordbioscience.com | Requires protein immobilization; provides real-time kinetics. |

| Isothermal Titration Calorimetry (ITC) | Measures heat change during binding in solution. nih.gov | K_d, Stoichiometry (n), ΔH, ΔS nih.gov | Label-free, solution-based; provides full thermodynamic profile. |

| Fluorescence-Based Assays | Change in fluorescence properties upon binding. molbiolcell.org | K_d | High sensitivity; may rely on intrinsic fluorescence or require labeled reagents. |

Biochemical Assay Formats for Mechanistic Studies (e.g., enzyme inhibition kinetics, without specifying specific targets or activities)

Biochemical assays are essential for determining if a compound modulates the activity of an enzyme and for elucidating the mechanism of this interaction. numberanalytics.com These assays measure the rate of an enzyme-catalyzed reaction, typically by monitoring the consumption of a substrate or the formation of a product over time. tipbiosystems.com

Assays can be continuous , where the reaction progress is monitored in real-time, or discontinuous , where the reaction is stopped at specific time points and the amount of product formed is measured. tipbiosystems.com Continuous assays, such as spectrophotometric or fluorimetric methods, are often preferred for their ease of use and high-throughput potential. nih.govtipbiosystems.com

To determine the potency of an inhibitor, an IC50 value is measured. This is the concentration of the inhibitor required to reduce enzyme activity by 50% under specific assay conditions. nih.gov For a more detailed mechanistic understanding, enzyme kinetics are studied by measuring the reaction rate at various concentrations of both the substrate and the inhibitor. nih.gov

The data are often analyzed using the Michaelis-Menten equation , which describes the relationship between reaction velocity, substrate concentration, the maximum reaction velocity (Vmax), and the Michaelis constant (Km). numberanalytics.comnumberanalytics.com Plotting the data, for example using a Lineweaver-Burk plot, can help determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and calculate the inhibition constant (Ki), which represents the true binding affinity of the inhibitor for the enzyme. numberanalytics.comnih.gov

Methodologies for Cellular Uptake and Subcellular Distribution (excluding specific biological effects)

Determining the extent to which a compound enters a cell and where it localizes is crucial for understanding its potential mechanism of action.

Cellular Uptake Quantification is often performed by incubating cells with the compound for a set period. After incubation, extracellular compound is removed by washing. The cells are then lysed, and the concentration of the internalized compound is quantified using a sensitive analytical technique like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This provides a quantitative measure of the total amount of compound taken up by the cell population. researchgate.net

Subcellular Distribution analysis aims to identify the specific organelles or compartments where the compound accumulates. A classic method is cell fractionation . After incubation with the compound, cells are lysed using methods that preserve the integrity of organelles, such as Dounce homogenization or mild detergents. nih.gov Differential centrifugation is then used to separate cellular components into fractions (e.g., nuclear, mitochondrial, cytosolic, and membrane fractions). The amount of compound in each fraction is then quantified, providing an average distribution across the cell population. nih.gov

Microscopy-based techniques offer high-resolution spatial information. Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for visualizing the subcellular localization of a compound. researchgate.net This typically requires that the compound is either intrinsically fluorescent or has been tagged with a fluorescent dye. Co-localization experiments, where cells are simultaneously stained with fluorescent markers for specific organelles (e.g., LysoTracker for lysosomes or Hoechst stain for the nucleus), can reveal the precise compartments where the compound accumulates. researchgate.net For even higher spatial resolution, Transmission Electron Microscopy (TEM) can be employed, especially when investigating nanoparticle-based compounds or when combined with analytical methods like energy-dispersive X-ray spectroscopy (EDX) to identify the elemental composition of the internalized substance. researchgate.net

Applications As Chemical Probes and Tools in Research

Design Principles for Pyrazole-Based Chemical Probes

The design of effective chemical probes is a cornerstone of chemical biology, aiming to create small molecules that can be used to study and manipulate biological systems. Pyrazole (B372694) derivatives are considered "privileged scaffolds" in medicinal chemistry and probe development due to their synthetic accessibility and versatile chemical properties. nih.govmdpi.com The design of pyrazole-based probes, including those derived from a 4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine framework, is guided by several key principles. researchgate.net

Target selectivity is a primary consideration in the design of chemical probes. researchgate.net The pyrazole ring, with its distinct electronic properties and potential for substitution at multiple positions, can be tailored to achieve high-affinity interactions with specific biological targets. mdpi.com The N-unsubstituted pyrazoles possess amphoteric properties, with a pyrrole-like nitrogen (NH) that can donate a proton and a pyridine-like nitrogen that can accept one, allowing for diverse hydrogen bonding interactions. mdpi.com

Key principles for designing these probes include ensuring high affinity for the target, cell permeability for studying intracellular processes, and adequate solubility in aqueous media. researchgate.net Furthermore, the probe's structure must be compatible with biological systems and allow for economical synthesis. researchgate.net The pyrazole scaffold is often featured in inhibitors of protein kinases (PKs), where it serves as a fundamental framework. For instance, in the design of Aurora kinase inhibitors, the pyrazole template has proven crucial for both selective and non-selective inhibitors. mdpi.com

Table 1: Key Design Principles for Pyrazole-Based Chemical Probes

| Principle | Relevance to Pyrazole Scaffolds | Research Finding |

|---|---|---|

| Target Selectivity & Affinity | The pyrazole ring allows for specific substitutions that can be tailored to fit the binding pockets of target proteins like kinases or enzymes. mdpi.com | The pyrazole moiety can form critical donor-acceptor interactions with amino acid residues such as Aspartate and Tyrosine in a protein's active site. nih.gov |

| Cell Permeability & Solubility | Lipophilicity and topological polar surface area (TPSA) can be modulated by altering substituents on the pyrazole ring and its side chains. | Synthesized pyrazole derivatives have been shown to possess acceptable clogP and TPSA values, indicating potential for oral administration and good membrane permeability. mdpi.com |

| Synthetic Accessibility | Pyrazole rings can be synthesized through various established methods, such as cyclocondensation reactions, allowing for the creation of diverse compound libraries. mdpi.com | Ligand-based design approaches, including pharmacophore and QSAR modeling, have been successfully used to guide the synthesis of novel pyrazole derivatives. nih.gov |